N-(2-Iodoethyl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Iodoethyl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine is a specialized organosilicon compound It is characterized by the presence of both iodine and trimethylsilyl groups attached to a silanamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Iodoethyl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine typically involves the reaction of vinylsilane with hydroiodic acid (HI). This process results in the formation of the desired iodoethyl derivative . The reaction conditions often require careful control of temperature and the use of appropriate solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes. The process would be optimized for efficiency, cost-effectiveness, and safety, ensuring that the compound is produced in sufficient quantities for commercial applications.
Chemical Reactions Analysis
Types of Reactions
N-(2-Iodoethyl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form simpler silane derivatives.
Oxidation Reactions: Oxidation can lead to the formation of silanol or other oxidized products.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles for substitution reactions, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and oxidizing agents such as hydrogen peroxide (H2O2) for oxidation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various organosilicon compounds, while reduction and oxidation reactions produce corresponding reduced or oxidized silane derivatives.
Scientific Research Applications
N-(2-Iodoethyl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine has several scientific research applications:
Biology: The compound’s reactivity makes it useful in the modification of biomolecules for research purposes.
Mechanism of Action
The mechanism of action of N-(2-Iodoethyl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine involves its ability to form strong silicon-oxygen bonds with organic compounds containing oxygen. This reactivity is due to the electron-donating nature of the carbon-silicon bond, which stabilizes positive charges and facilitates various chemical transformations . The molecular targets and pathways involved include the formation of silyl-stabilized carbocations and subsequent nucleophilic attack .
Comparison with Similar Compounds
Similar Compounds
Iodotrimethylsilane: Similar in structure but lacks the ethyl group.
(Iodomethyl)trimethylsilane: Contains a methyl group instead of an ethyl group.
Trimethylsilyl chloride: Similar reactivity but contains a chlorine atom instead of iodine
Uniqueness
N-(2-Iodoethyl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine is unique due to the presence of both iodine and trimethylsilyl groups, which confer distinct reactivity and potential applications compared to its analogs. The combination of these functional groups allows for versatile chemical transformations and specialized uses in various fields.
Properties
CAS No. |
61883-47-4 |
---|---|
Molecular Formula |
C8H22INSi2 |
Molecular Weight |
315.34 g/mol |
IUPAC Name |
2-iodo-N,N-bis(trimethylsilyl)ethanamine |
InChI |
InChI=1S/C8H22INSi2/c1-11(2,3)10(8-7-9)12(4,5)6/h7-8H2,1-6H3 |
InChI Key |
YPEWAHBJIUEBHD-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)N(CCI)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.